molecular formula C13H12ClN5 B15118367 N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine

Cat. No.: B15118367
M. Wt: 273.72 g/mol
InChI Key: VTXYXNHFVUQLRN-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenylmethyl group and a methyl group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine typically involves the reaction of 4-chlorobenzyl chloride with 9-methyl-9H-purin-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • N-[(4-chlorophenyl)methyl]benzamide
  • N-[(4-chlorophenyl)methyl]thiazole derivatives

Uniqueness

N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-9-methylpurin-6-amine

InChI

InChI=1S/C13H12ClN5/c1-19-8-18-11-12(16-7-17-13(11)19)15-6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,16,17)

InChI Key

VTXYXNHFVUQLRN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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